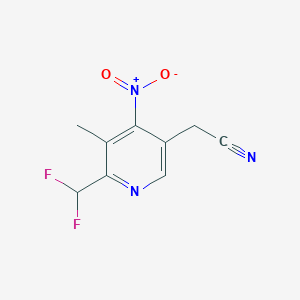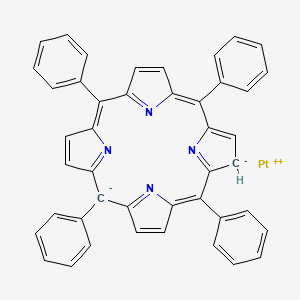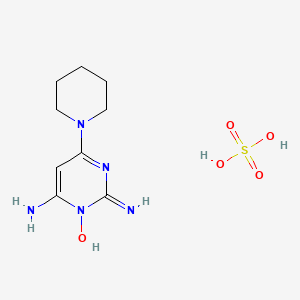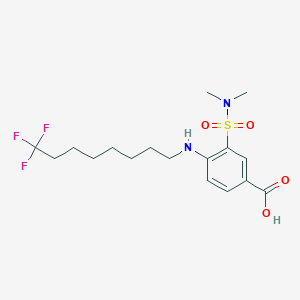
Amino-bis-PEG3-DBCO
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amino-bis-PEG3-DBCO is a cleavable 3-unit polyethylene glycol (PEG) linker used in the synthesis of antibody-drug conjugates (ADCs). This compound contains two dibenzocyclooctyne (DBCO) moieties, which are known for their high reactivity towards azide groups through strain-promoted alkyne-azide cycloaddition (SPAAC) reactions . The presence of PEG units enhances the solubility and biocompatibility of the compound, making it an excellent choice for bioconjugation applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Amino-bis-PEG3-DBCO typically involves the coupling of amino groups with dibenzocyclooctyne-PEG-NHS ester under controlled pH conditions . The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide, and the product is purified through column chromatography . The reaction conditions are optimized to ensure high yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput . The product is then subjected to rigorous quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions: Amino-bis-PEG3-DBCO primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions . This reaction is highly specific and does not require a catalyst, making it suitable for bio-orthogonal applications .
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include azide-functionalized molecules and solvents like dimethyl sulfoxide (DMSO) or acetonitrile . The reactions are typically carried out at room temperature under mild conditions to preserve the integrity of the biological molecules involved .
Major Products: The major products formed from the reactions of this compound are bioconjugates, such as antibody-drug conjugates (ADCs) and other targeted therapeutic agents . These products are characterized by their high specificity and stability, making them suitable for various biomedical applications .
Applications De Recherche Scientifique
Amino-bis-PEG3-DBCO has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used for the site-specific modification of biomolecules through click chemistry . In biology, it is employed in the functionalization of proteins, peptides, and nucleic acids . In medicine, it is used in the development of targeted drug delivery systems, such as antibody-drug conjugates (ADCs) . In industry, it is utilized in the production of biocompatible materials and nanocarriers for drug delivery .
Mécanisme D'action
The mechanism of action of Amino-bis-PEG3-DBCO involves its high reactivity towards azide groups through strain-promoted alkyne-azide cycloaddition (SPAAC) reactions . This reaction occurs rapidly under mild conditions without the need for a catalyst, making it suitable for bio-orthogonal applications . The PEG units in the compound enhance its solubility and biocompatibility, reducing aggregation and minimizing steric hindrance .
Comparaison Avec Des Composés Similaires
Amino-bis-PEG3-DBCO is unique due to its dual DBCO moieties and PEG linker, which provide high reactivity and biocompatibility . Similar compounds include Aminooxy-PEG2-bis-PEG3-DBCO and Bromoacetyl-Amino-bis-PEG3-DBCO . These compounds also contain PEG linkers and DBCO moieties but differ in their functional groups and specific applications . This compound stands out due to its cleavable nature and high efficiency in forming stable bioconjugates .
Propriétés
Formule moléculaire |
C63H79N7O14 |
|---|---|
Poids moléculaire |
1158.3 g/mol |
Nom IUPAC |
N-[2-[2-[2-[2-[3-[2-amino-3-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]propoxy]propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide |
InChI |
InChI=1S/C63H79N7O14/c64-55(47-83-31-25-60(73)67-29-35-79-39-43-81-41-37-77-33-27-65-58(71)21-23-62(75)69-45-53-13-3-1-9-49(53)17-19-51-11-5-7-15-56(51)69)48-84-32-26-61(74)68-30-36-80-40-44-82-42-38-78-34-28-66-59(72)22-24-63(76)70-46-54-14-4-2-10-50(54)18-20-52-12-6-8-16-57(52)70/h1-16,55H,21-48,64H2,(H,65,71)(H,66,72)(H,67,73)(H,68,74) |
Clé InChI |
IBHGLHHSWOQJHM-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![DI-Micron-Hydroxo-Bis-[(N N N N-Tetramethyl-Ethylenedia E)Copper(II)]Chloride](/img/structure/B11927687.png)

![(3E)-N-[(2R)-2-hydroxy-3-piperidin-1-ylpropoxy]-1-oxidopyridin-1-ium-3-carboximidoyl chloride;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B11927695.png)




![2'-Nitro-[1,1'-biphenyl]-3,4',5-tricarboxylic acid](/img/structure/B11927738.png)

![(2R,3R,4R,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((R)-1-hydroxyethyl)-3-methyltetrahydrofuran-3,4-diol](/img/structure/B11927757.png)


![tetralithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate](/img/structure/B11927768.png)
